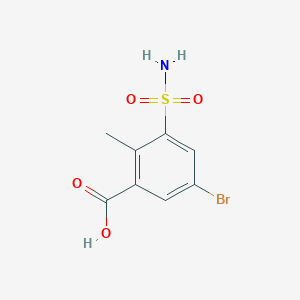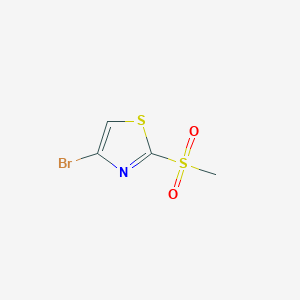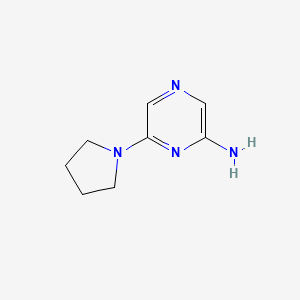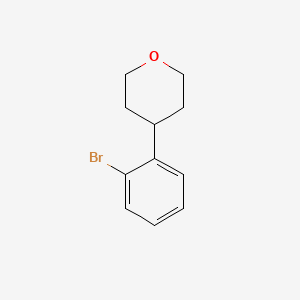
1-Bromo-2-cyclopropyl-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-2-cyclopropyl-4-methoxybenzene is a chemical compound with the CAS Number: 1353854-54-2 . It has a molecular weight of 227.1 and its IUPAC name is 1-bromo-2-cyclopropyl-4-methoxybenzene . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-cyclopropyl-4-methoxybenzene is 1S/C10H11BrO/c1-12-8-4-5-10 (11)9 (6-8)7-2-3-7/h4-7H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis Applications
1-Bromo-2-cyclopropyl-4-methoxybenzene serves as a precursor in the synthesis of complex organic compounds, demonstrating its utility in organic chemistry for constructing intricate molecular structures. For instance, it has been employed in the synthesis of 5-hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor for bioisosteric analogues of colchicine, highlighting its role in the development of potential therapeutic agents (Shishov et al., 2014). This demonstrates the compound's versatility in contributing to the advancement of medicinal chemistry through the creation of novel bioactive molecules.
Liquid Crystal Research
Research involving 1-Bromo-2-cyclopropyl-4-methoxybenzene extends to the field of materials science, particularly in the development of liquid crystals. The compound's structural features enable the synthesis of chiral liquid crystals, which are crucial for applications in displays and optical devices. By reacting with Grignard reagents, it facilitates the creation of unsaturated β-C-aryl glycosides, which are key intermediates in producing chiral liquid crystals, showcasing the compound's significance in enhancing the performance and functionality of liquid crystal-based technologies (Bertini et al., 2003).
properties
IUPAC Name |
1-bromo-2-cyclopropyl-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJDEKARZNWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-cyclopropyl-4-methoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)


![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)

![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)



